molecular formula C8H9ClO B1583360 2-(3-Chlorophenyl)ethanol CAS No. 5182-44-5

2-(3-Chlorophenyl)ethanol

Cat. No. B1583360
CAS RN: 5182-44-5
M. Wt: 156.61 g/mol
InChI Key: NDWAVJKRSASRPH-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenyl)ethanol”, also known as “3-Chlorophenethyl alcohol”, is a chemical compound with the linear formula ClC6H4CH2CH2OH . It has a molecular weight of 156.61 .


Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenyl)ethanol” consists of a chlorine atom attached to a phenyl group, which is further attached to an ethanol group . The exact position of the peak in the IR spectrum is dependent on the amount of hydrogen bonding in the alcohol .


Chemical Reactions Analysis

Alcohols, including “2-(3-Chlorophenyl)ethanol”, can undergo a variety of reactions. They can fragment in two characteristic ways: alpha cleavage and dehydration . Alpha cleavage refers to the breaking of the bond between the oxygen-bearing carbon atom and one of the neighboring carbons .


Physical And Chemical Properties Analysis

“2-(3-Chlorophenyl)ethanol” is a liquid at room temperature . It has a boiling point of 135-137 °C/13 mmHg and a density of 1.181 g/mL at 25 °C .

Scientific Research Applications

1. Synthesis of Pyrrole Disulfides

  • Application Summary : This research developed a green and efficient method for synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst .
  • Methods of Application : Under the optimal conditions (β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), PPL (200 U), and EtOH (5 mL)), lipase leads to the formation of pyrrole disulfides .
  • Results : This approach led to the formation of pyrrole disulfides in yields of up to 88% at 40 °C . This approach not only presents a new application of lipase in enzyme catalytic promiscuity, but also offers a significant advancement in the synthetic pathway for pyrrole disulfides .

2. Synthesis of Thiophene Derivatives

  • Application Summary : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Methods of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
  • Results : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

3. Biotechnological Applications of Alcohol Dehydrogenases

  • Application Summary : Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD(P)H to the carbonyl carbon of an aldehyde or ketone substrate . ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions .
  • Methods of Application : More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
  • Results : ADHs show the capability to reduce diacetyl to acetoin and then to three isomers of 2,3-butanediol, including meso-2,3-butanediol, (2R,3R)-2,3-butanediol, and (2S,3S)-2,3-butanediol, where optically pure 2,3-butanediol with two vicinal stereogenic centers is used as an important building block for chiral compounds .

4. Asymmetric Reduction by Saccharomyces cerevisiae

  • Application Summary : Saccharomyces cerevisiae CGMCC 2.396 is used for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone .
  • Methods of Application : The whole cells of Saccharomyces cerevisiae CGMCC 2.396 are used for the reduction .
  • Results : The reduction afforded ®-2-chloro-1-(3-chlorophenyl)ethanol with more than 99% ee and 97% yield .

5. Synthesis of Pyrrole Disulfides

  • Application Summary : This research developed a green and efficient method for synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetates as substrates .
  • Methods of Application : In a 200 mL round-bottom flask containing 50 mL of ethanol, 2.55 g of substrate 1a and 1.13 g of ethyl cyanoacetate were used .
  • Results : This approach led to the formation of pyrrole disulfides in a decagram-scale reaction .

6. Synthesis of Thiophene Derivatives

  • Application Summary : A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles 161 and two equivalents of α-thiocyanato ketones 162 in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives 163 .
  • Methods of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
  • Results : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Safety And Hazards

When handling “2-(3-Chlorophenyl)ethanol”, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWAVJKRSASRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199773
Record name m-Chlorophenethylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)ethanol

CAS RN

5182-44-5
Record name 2-(3-Chlorophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5182-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Chlorophenethylic alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Chlorophenethylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-chlorophenethylic alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 2-(3-chlorophenyl)acetic acid (11.4 g, 66.7 mmol) in 150 mL of THF was added LiAlH4 (3.04 g, 80.0 mmol) portionwise at 0° C. The resulting mixture was warmed to room temperature and stirred for 2 hours under N2 atmosphere. Then 2 N NaOH (30 mL) was added dropwise and extracted with EtOAc (2×150 mL). The organic layers were combined, dried over anhydrous Na2SO4, filtered, and concentrated to provide the crude product which was purified by column chromatography (silica gel, petroleum ether:ethyl acetate=50:1-10:1) to obtain 4.96 g of the title compound as a colorless oil. Yield: 55%.
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
55%

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (19 g,) was suspended in dry ether (300 ml) and 3-chlorophenylacetic acid (58 g,) in dry ether (600 ml) was added dropwise to the stirred suspension over 1 hr. The mixture was then heated at reflux for 2 hr. when tlc indicated completion of reaction. Excess lithum aluminium hydride was carefully decomposed with water (500 ml). The ether layer was separated off and 2M hydrochloric acid was used to break up the gelatinous aqueous layer which was then extracted with ether (2×400 ml). The combined ether layers were washed with water (300 ml), dried (sodium sulphate) and evaporated in vacuo to give 2-(3-chlorophenyl)ethanol as a pale yellow oil (53.1 g) characterised by its nmr spectrum.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2-(3-Chlorophenyl)ethanol

Citations

For This Compound
10
Citations
S Nandi, N Akkina, BNR Gona, BV Rao, PD Sanasi - chemistry-journal.org
A detail study was undertaken to investigate origin of Lorcaserin drug substance related impurities. Theseimpurities were synthetically prepared and characterized by IR, NMR and Mass…
Number of citations: 0 chemistry-journal.org
M Sato, T Horinouchi, DS Hutchinson, BA Evans… - Molecular …, 2007 - ASPET
This study examines signaling pathways activated by the mouse β 3 -adrenoceptor (AR) expressed in Chinese hamster ovary cells at high (CHOβ 3 H) or low (CHOβ 3 L) levels. …
Number of citations: 68 molpharm.aspetjournals.org
M An, W Liu, X Zhou, R Ma, H Wang, B Cui, W Han… - RSC …, 2019 - pubs.rsc.org
Halohydrin dehalogenases are usually recognized as strict β-position regioselective enzymes in the nucleophile-mediated ring-opening of epoxides. Here we found the HheG from …
Number of citations: 19 pubs.rsc.org
JE Neuburger, A Gazizova… - European Journal of …, 2023 - Wiley Online Library
This study highlights the straight‐forward synthesis of substituted 1,2‐amino alcohols from simple and readily available aromatic methyl ketones. Starting from acetophenone derivatives…
A Gomtsyan, RG Schmidt, EK Bayburt… - Journal of medicinal …, 2016 - ACS Publications
Transient receptor potential vanilloid 3 (TRPV3) is a Ca 2+ - and Na + -permeable channel with a unique expression pattern. TRPV3 is found in both neuronal and non-neuronal tissues, …
Number of citations: 34 pubs.acs.org
B Yu, J Duan, H Ning, YL Huang… - Journal of separation …, 2020 - Wiley Online Library
The purpose of this study was to develop and validate a simple and sensitive liquid chromatography tandem mass spectrometry method for the determination of ulixertinib in rat plasma. …
S Huecas, L Araújo-Bazán, FM Ruiz… - Journal of Medicinal …, 2021 - ACS Publications
Bacterial resistance to antibiotics makes previously manageable infections again disabling and lethal, highlighting the need for new antibacterial strategies. In this regard, inhibition of …
Number of citations: 12 pubs.acs.org
N Ji, Y Yang, Y Chen, WX Shen, ZS Chen - Drugs of the Future, 2021 - access.portico.org
Mutations in the RAS-ERK pathways are observed in approximately 33% of tumors expressing a constitutively activated mutant form of RAS and approximately 8% of tumors expressing …
Number of citations: 2 access.portico.org
P Norman - Expert Opinion on Therapeutic Patents, 2009 - Taylor & Francis
AstraZeneca progressed the long acting β 2 agonist into Phase II studies for the treatment of asthma and chronic obstructive pulmonary disease in August 2008. These three …
Number of citations: 5 www.tandfonline.com
D under Rule - researchgate.net
(57) Abstract: Disclosed are compounds of Formula (I):(Formula (I)) and pharmaceutically acceptable salts thereof, wherein A, Ra, R1, R2, R3, R4, R6, w and nl are defined and …
Number of citations: 9 www.researchgate.net

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